

# 2-Hydroxyphenazine molecular formula and weight

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## Compound of Interest

Compound Name: 2-Hydroxyphenazine

Cat. No.: B1496473

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## In-Depth Technical Guide to 2-Hydroxyphenazine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Hydroxyphenazine** is a naturally occurring heterocyclic organic compound belonging to the phenazine family. These nitrogen-containing aromatic molecules are produced by various bacteria, most notably of the *Pseudomonas* and *Streptomyces* genera. **2-Hydroxyphenazine**, a derivative of the core phenazine structure, has garnered significant interest within the scientific community for its potent antimicrobial properties and its role in microbial ecology, including biofilm formation and quorum sensing. This guide provides a comprehensive overview of its chemical properties, biosynthesis, and biological activities, complete with experimental methodologies and pathway visualizations to support further research and development.

### Core Molecular Data

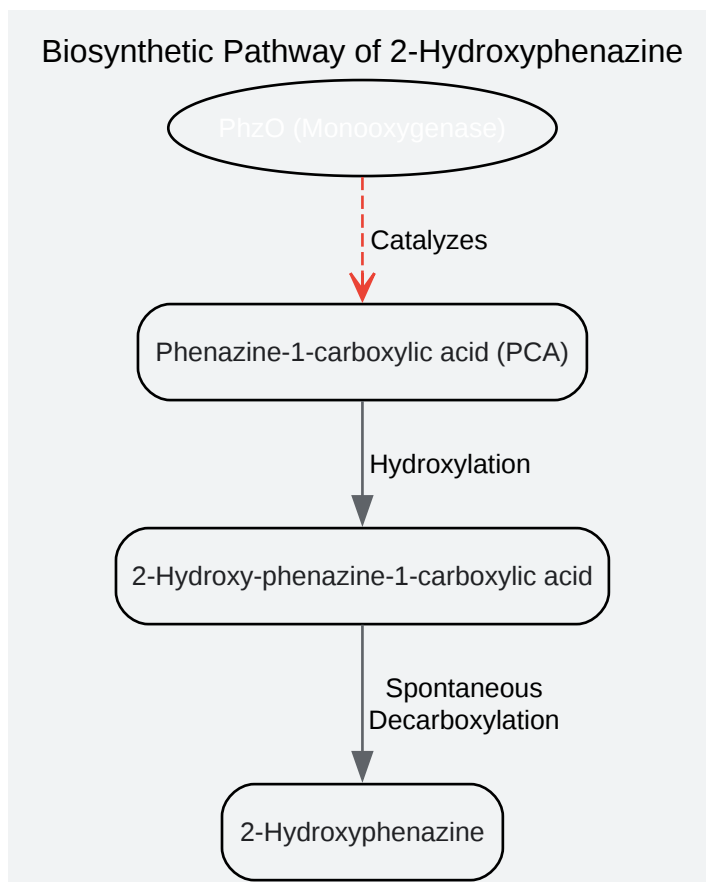
A clear understanding of the fundamental physicochemical properties of **2-Hydroxyphenazine** is essential for any experimental design or computational modeling. The key molecular data are summarized in the table below.

Property	Value	Citation(s)
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O	[1]
Molecular Weight	196.20 g/mol	[1]
Synonyms	Phenazin-2-ol, 2-Phenazinol	[1]
CAS Number	4190-95-8	[1]

## Biosynthesis of 2-Hydroxyphenazine

**2-Hydroxyphenazine** is not synthesized de novo but is rather a downstream product of the core phenazine biosynthetic pathway. The immediate precursor is phenazine-1-carboxylic acid (PCA).[1] The conversion of PCA to **2-Hydroxyphenazine** is a two-step process initiated by a specific enzyme.

The key enzyme in this conversion is PhzO, a monooxygenase that hydroxylates PCA at the C2 position to form the intermediate 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA).[1] This intermediate is then unstable and undergoes spontaneous decarboxylation to yield the final product, **2-Hydroxyphenazine**. [2] The efficiency of this enzymatic conversion can be influenced by various factors, including the presence of co-factors and the genetic background of the producing organism.



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Caption: Biosynthesis of **2-Hydroxyphenazine** from PCA.

## Experimental Protocols

### Enzymatic Synthesis of 2-Hydroxyphenazine from Phenazine-1-Carboxylic Acid

This protocol outlines the biotransformation of PCA to **2-Hydroxyphenazine** using the PhzO enzyme, as can be performed in a laboratory setting.

Materials:

- Phenazine-1-carboxylic acid (PCA)
- Purified PhzO enzyme or a bacterial strain overexpressing PhzO (e.g., a genetically modified *Pseudomonas chlororaphis* strain)

- Reaction buffer (e.g., phosphate buffer, pH 7.0)
- Cofactors: NAD(P)H, Fe<sup>3+</sup>[\[2\]](#)
- Incubator shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system for analysis

#### Procedure:

- Prepare a stock solution of PCA in a suitable solvent (e.g., methanol or DMSO).
- In a sterile reaction vessel, combine the reaction buffer, purified PhzO enzyme or the bacterial cell suspension, and the required cofactors.
- Initiate the reaction by adding the PCA stock solution to the reaction mixture to a final desired concentration.
- Incubate the reaction mixture at an optimal temperature (e.g., 28°C) with shaking for a specified period (e.g., 24-48 hours).[\[2\]](#)
- Periodically, withdraw aliquots from the reaction mixture.
- Stop the enzymatic reaction in the aliquots, for example, by adding an organic solvent or by heat inactivation.
- Centrifuge the aliquots to pellet any cells or precipitated protein.
- Analyze the supernatant for the presence and quantity of **2-Hydroxyphenazine** and remaining PCA using HPLC with a suitable column and mobile phase.

## Antifungal Susceptibility Testing using Broth Microdilution

This method is a standardized approach to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific fungal pathogen, such as *Fusarium*

oxysporum.[3][4]

Materials:

- **2-Hydroxyphenazine**
- Fungal isolate (e.g., *Fusarium oxysporum*)
- Sterile 96-well microtiter plates
- Growth medium (e.g., RPMI-1640)
- Spectrophotometer or plate reader
- Positive control antifungal (e.g., Amphotericin B)
- Solvent for **2-Hydroxyphenazine** (e.g., DMSO)

Procedure:

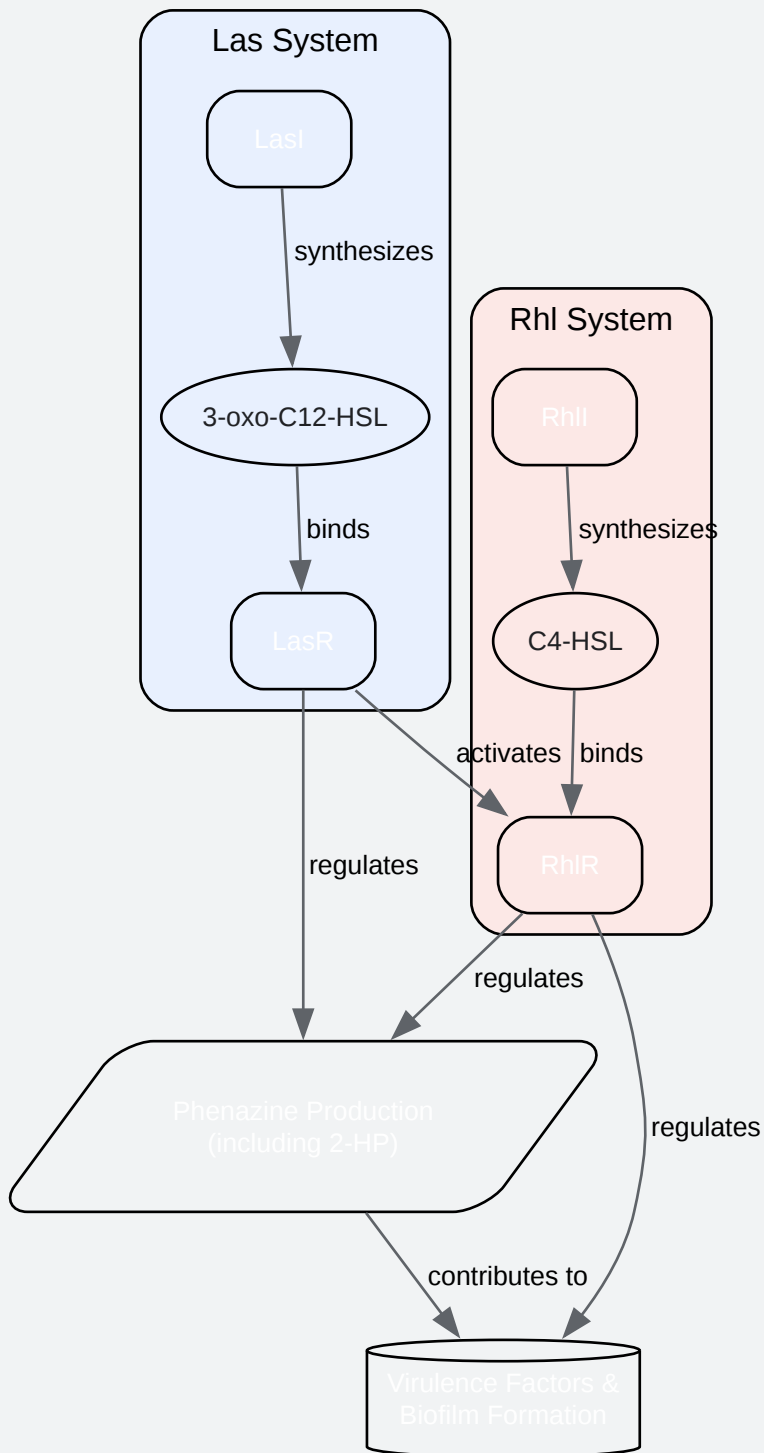
- Prepare a stock solution of **2-Hydroxyphenazine** in the chosen solvent.
- In the 96-well plate, perform serial two-fold dilutions of the **2-Hydroxyphenazine** stock solution in the growth medium to achieve a range of desired concentrations.
- Prepare a standardized inoculum of the fungal isolate in the growth medium.
- Add the fungal inoculum to each well of the microtiter plate containing the different concentrations of **2-Hydroxyphenazine**.
- Include a positive control (fungal inoculum with a known antifungal), a negative control (growth medium only), and a growth control (fungal inoculum in growth medium without any antifungal).
- Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[4]

- Determine the MIC by visually inspecting for the lowest concentration of **2-Hydroxyphenazine** that inhibits visible fungal growth or by measuring the optical density with a plate reader.

## Biological Activity and Signaling Pathways

**2-Hydroxyphenazine** exhibits a broad spectrum of biological activities, with its antimicrobial effects being the most extensively studied. It is particularly effective against various fungal plant pathogens. Beyond direct antagonism, phenazines, in general, are known to function as signaling molecules in bacterial populations, influencing gene expression and collective behaviors through a process known as quorum sensing.[5]

In *Pseudomonas aeruginosa*, a well-studied model organism for quorum sensing, the las and rhl systems are two major interconnected signaling pathways that regulate the expression of virulence factors and biofilm formation.[5] While the direct and specific interaction of **2-Hydroxyphenazine** with these pathways is an area of ongoing research, it is understood that phenazine production is often regulated by and can, in turn, influence these quorum sensing circuits.

Conceptual Role of Phenazines in *P. aeruginosa* Quorum Sensing[Click to download full resolution via product page](#)Caption: Role of Phenazines in *P. aeruginosa* Quorum Sensing.

## Conclusion

**2-Hydroxyphenazine** stands out as a phenazine derivative with significant potential in various applications, particularly in the development of novel antimicrobial agents. Its biosynthesis is well-characterized, offering avenues for enhanced production through metabolic engineering. The provided experimental protocols serve as a foundation for researchers to further investigate its synthesis and biological activities. Future studies elucidating the precise molecular targets and its intricate role in bacterial signaling will undoubtedly pave the way for its translation into practical applications in medicine and agriculture.

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## References

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